8-(1,1-Dimethyl-2-propenyl)kaempferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
8-(1,1-Dimethyl-2-propenyl)kaempferol can be synthesized through various synthetic routes. One common method involves the use of kaempferol as a starting material, which undergoes alkylation with 1,1-dimethyl-2-propenyl bromide under basic conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-(1,1-Dimethyl-2-propenyl)kaempferol undergoes various chemical reactions, including:
Scientific Research Applications
8-(1,1-Dimethyl-2-propenyl)kaempferol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(1,1-Dimethyl-2-propenyl)kaempferol involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to oxidative stress and inflammation . The compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it can scavenge free radicals, thereby reducing oxidative damage to cells .
Comparison with Similar Compounds
8-(1,1-Dimethyl-2-propenyl)kaempferol is unique compared to other similar flavonoid compounds due to its specific structural features and biological activities. Similar compounds include:
Kaempferol: The parent compound of this compound, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid with similar antioxidant activities but different structural features.
Myricetin: A flavonoid with additional hydroxyl groups, leading to different biological activities.
This compound stands out due to its unique propenyl group, which contributes to its distinct chemical reactivity and biological effects .
Properties
Molecular Formula |
C20H18O6 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(2-methylbut-3-en-2-yl)chromen-4-one |
InChI |
InChI=1S/C20H18O6/c1-4-20(2,3)15-13(23)9-12(22)14-16(24)17(25)18(26-19(14)15)10-5-7-11(21)8-6-10/h4-9,21-23,25H,1H2,2-3H3 |
InChI Key |
GHPQDENIZBUDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.